Chiral Scaffold: Two Stereogenic Centers vs. Achiral tert-Butoxy Analog
CAS 21395-07-3 contains two chiral centers—the benzylic carbon and the sec-butyl methine carbon—in contrast to the tert-butoxy analog (CAS 1250770-95-6), which lacks chirality at the alkoxy group . In stereoselective synthesis, a chiral sec-butyl ether can serve as a diastereoselective directing group or as a precursor to enantioenriched intermediates, whereas the achiral tert-butyl ether cannot impart chirality. No experimental diastereomeric ratio data were found in the accessible literature, and this comparison rests on well-established principles of chiral auxiliary chemistry.
| Evidence Dimension | Number of chiral centers in the molecule |
|---|---|
| Target Compound Data | 2 (benzylic carbon and sec-butyl methine) |
| Comparator Or Baseline | 1-[2-Bromo-1-(tert-butoxy)ethyl]-4-chlorobenzene (CAS 1250770-95-6): 1 chiral center (benzylic carbon only; tert-butyl group is achiral) |
| Quantified Difference | Target compound contains one additional chiral center capable of generating four stereoisomers (two diastereomeric pairs) vs. two enantiomers for the tert-butoxy comparator |
| Conditions | Structural analysis; no asymmetric synthesis yield or diastereomeric ratio data located |
Why This Matters
For procurement decisions in medicinal chemistry or asymmetric synthesis programs, the presence of a second chiral center in the sec-butyl ether can eliminate the need for downstream chiral resolution steps that an achiral tert-butyl analog would require.
